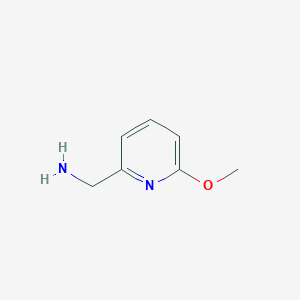

(6-Methoxypyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLKQBYCORYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551826 | |

| Record name | 1-(6-Methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194658-13-4 | |

| Record name | 1-(6-Methoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-methoxypyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (6-Methoxypyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-2-yl)methanamine is a substituted picolylamine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in pharmacologically active compounds. Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its synthesis and characterization. This technical guide provides a comprehensive overview of a plausible synthetic route and the expected analytical characterization of (6-Methoxypyridin-2-yl)methanamine, compiled from established chemical principles and data on analogous compounds.

Synthesis of (6-Methoxypyridin-2-yl)methanamine

A common and effective method for the synthesis of (6-Methoxypyridin-2-yl)methanamine is the reduction of the corresponding nitrile, 6-methoxy-2-cyanopyridine. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents. An alternative, though less direct route, involves a multi-step process starting from a readily available pyridine derivative.

Synthetic Pathway

A plausible and efficient synthetic pathway for (6-Methoxypyridin-2-yl)methanamine is outlined below. The synthesis starts with the commercially available 2-chloro-6-methoxypyridine, which undergoes nucleophilic substitution with a cyanide salt to form 6-methoxy-2-cyanopyridine. The subsequent reduction of the nitrile group yields the target primary amine.

Caption: Plausible synthetic pathway for (6-Methoxypyridin-2-yl)methanamine.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of (6-Methoxypyridin-2-yl)methanamine.

Step 1: Synthesis of 6-Methoxy-2-cyanopyridine

-

Materials:

-

2-Chloro-6-methoxypyridine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methoxypyridine (1 equivalent) in anhydrous DMSO.

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-2-cyanopyridine.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Step 2: Synthesis of (6-Methoxypyridin-2-yl)methanamine via Catalytic Hydrogenation

-

Materials:

-

6-Methoxy-2-cyanopyridine

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 6-methoxy-2-cyanopyridine (1 equivalent) in methanol or ethanol.

-

Add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (6-Methoxypyridin-2-yl)methanamine. The product can be further purified by distillation under reduced pressure if necessary.

-

Alternative Step 2: Synthesis of (6-Methoxypyridin-2-yl)methanamine via LiAlH₄ Reduction

-

Materials:

-

6-Methoxy-2-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-methoxy-2-cyanopyridine (1 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

-

Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether or THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (6-Methoxypyridin-2-yl)methanamine.

-

Characterization of (6-Methoxypyridin-2-yl)methanamine

Thorough characterization is essential to confirm the identity and purity of the synthesized (6-Methoxypyridin-2-yl)methanamine. The following table summarizes the expected characterization data.

| Property | Data |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol [1][2] |

| Appearance | Expected to be a liquid or low-melting solid. |

| ¹H NMR (Expected) | * δ (ppm) in CDCl₃: |

| * ~7.5 (t, 1H, pyridine-H4) | |

| * ~6.8 (d, 1H, pyridine-H3) | |

| * ~6.6 (d, 1H, pyridine-H5) | |

| * ~3.9 (s, 3H, OCH₃) | |

| * ~3.8 (s, 2H, CH₂NH₂) | |

| * ~1.5-2.0 (br s, 2H, NH₂) | |

| ¹³C NMR (Expected) | * δ (ppm) in CDCl₃: |

| * ~163 (C6) | |

| * ~159 (C2) | |

| * ~139 (C4) | |

| * ~110 (C3) | |

| * ~108 (C5) | |

| * ~53 (OCH₃) | |

| * ~48 (CH₂NH₂) | |

| Mass Spectrometry (MS) | * Predicted [M+H]⁺: 139.0866[3] |

| * Predicted [M+Na]⁺: 161.0685[3] | |

| Infrared (IR) (Expected) | * ν (cm⁻¹): |

| * ~3300-3400 (N-H stretch, primary amine) | |

| * ~2850-2950 (C-H stretch, sp³) | |

| * ~1580-1600 (C=N and C=C stretch, pyridine ring) | |

| * ~1250 (C-O stretch, aryl ether) |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of (6-Methoxypyridin-2-yl)methanamine is depicted in the following diagram.

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed overview of a viable synthetic route and the expected characterization data for (6-Methoxypyridin-2-yl)methanamine. The described protocols, based on well-established chemical transformations, offer a solid foundation for researchers and scientists in the field of drug development to produce and verify this valuable chemical intermediate. While experimental spectroscopic data is not widely published, the provided predictions offer a reliable reference for the characterization of the synthesized compound. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of (6-Methoxypyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (6-Methoxypyridin-2-yl)methanamine, a key building block in the development of novel therapeutics. This document summarizes available data, outlines relevant experimental protocols, and visualizes its role in the synthesis of biologically active compounds.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| Appearance | Solid | |

| Predicted XlogP | 0.1 | PubChemLite |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of (6-Methoxypyridin-2-yl)methanamine is not published, a plausible and commonly employed synthetic route involves the reduction of the corresponding nitrile, 2-cyano-6-methoxypyridine. This transformation can be achieved through catalytic hydrogenation or with a chemical reducing agent such as lithium aluminum hydride (LiAlH₄).

General Protocol for Nitrile Reduction using Lithium Aluminum Hydride (LAH)

This protocol is a general guideline for the reduction of a pyridine nitrile to a pyridinylmethanamine and should be adapted and optimized for the specific substrate.

Safety Precaution: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water and protic solvents. All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

Materials:

-

2-cyano-6-methoxypyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

A solution of 2-cyano-6-methoxypyridine in anhydrous ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0°C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed to ensure the completion of the reaction.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then again with water, while maintaining the temperature at 0°C. This is known as the Fieser workup.

-

The resulting granular precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with additional ether or THF.

-

The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (6-Methoxypyridin-2-yl)methanamine.

-

Further purification can be achieved by distillation or chromatography.

A visual representation of this synthetic workflow is provided below:

Biological Significance and Signaling Pathways

(6-Methoxypyridin-2-yl)methanamine serves as a crucial intermediate in the synthesis of a class of potent anti-tuberculosis agents known as pyrazolo[1,5-a]pyrimidines.[1] These compounds have been identified as inhibitors of mycobacterial ATP synthase, a key enzyme in the energy metabolism of Mycobacterium tuberculosis.[1]

The mechanism of action of these pyrazolo[1,5-a]pyrimidine derivatives involves the disruption of the proton motive force, which is essential for ATP synthesis. By inhibiting ATP synthase, these compounds effectively starve the bacteria of energy, leading to cell death.

The general signaling pathway affected by these inhibitors is illustrated below:

Safety and Handling

(6-Methoxypyridin-2-yl)methanamine is classified as acutely toxic if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[2][3]

References

(6-Methoxypyridin-2-yl)methanamine CAS number and supplier

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the chemical compound (6-Methoxypyridin-2-yl)methanamine, including its Chemical Abstracts Service (CAS) number, key properties, and a list of known suppliers.

Chemical Identification and Properties

(6-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative. Its unique structure makes it a valuable building block in medicinal chemistry and organic synthesis.

| Property | Value | Reference |

| CAS Number | 194658-13-4 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | |

| MDL Number | MFCD11617139 | |

| Synonyms | 6-Methoxy-2-pyridinemethanamine, (6-methoxypyridin-2-yl)methanamine, 2-Pyridinemethanamine, 6-methoxy- | [2] |

Commercial Suppliers

The following companies have been identified as suppliers of (6-Methoxypyridin-2-yl)methanamine. Please note that availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

| Supplier | Website | Notes |

| Sigma-Aldrich | --INVALID-LINK-- | Offers the compound under its AldrichCPR brand. |

| BLD Pharm | --INVALID-LINK-- | Lists the compound with CAS number 194658-13-4.[1] |

| P&S Chemicals | --INVALID-LINK-- | Provides the compound and lists its synonyms.[2] |

Experimental Protocols and Applications

Detailed experimental protocols for the use of (6-Methoxypyridin-2-yl)methanamine are highly dependent on its specific application in a research or development context. As a chemical intermediate, its handling and use will be dictated by the reaction scheme in which it is employed.

Researchers utilizing this compound are advised to consult standard organic chemistry laboratory manuals for general guidance on handling amines and pyridines. Specific reaction conditions, such as solvent, temperature, and stoichiometry, will need to be determined based on the desired chemical transformation.

Signaling Pathways and Biological Activity

There is currently no publicly available information to suggest that (6-Methoxypyridin-2-yl)methanamine has a defined role in specific biological signaling pathways or possesses inherent biological activity. Its primary utility, as presented in the available literature, is that of a synthetic building block.

The logical workflow for investigating a novel compound like (6-Methoxypyridin-2-yl)methanamine in a drug discovery context is outlined in the diagram below.

References

Spectroscopic and Physicochemical Profile of (6-Methoxypyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the compound (6-Methoxypyridin-2-yl)methanamine. Due to the limited availability of experimentally derived spectra in the public domain, this document combines verified physicochemical properties with predicted spectroscopic data to serve as a valuable resource for researchers. A notable factor contributing to the scarcity of experimental data is that some commercial suppliers, such as Sigma-Aldrich, indicate that they do not perform analytical testing on this specific product.

Compound Identity and Physicochemical Properties

(6-Methoxypyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure features a pyridine ring with a methoxy group at the 6-position and a methanamine group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem |

| Molecular Weight | 138.17 g/mol | PubChem |

| CAS Number | 194658-13-4 | Sigma-Aldrich |

| Appearance | Predicted: Liquid or Solid | Commercial Vendors |

| Predicted XlogP | 0.1 | PubChem |

Spectroscopic Data

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

| [M-H]⁻ | 137.0720 |

| [M+NH₄]⁺ | 156.1131 |

| [M+K]⁺ | 177.0425 |

| [M]⁺ | 138.0788 |

| [M]⁻ | 138.0799 |

| Data sourced from PubChem. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for (6-Methoxypyridin-2-yl)methanamine is not currently available in public spectral databases. However, based on the chemical structure, the following table outlines the predicted chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra. These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Methylene (-CH₂NH₂) | 3.7 - 3.9 | Singlet | 2H |

| Pyridine-H (position 4) | 7.4 - 7.6 | Triplet | 1H |

| Pyridine-H (position 3) | 6.6 - 6.8 | Doublet | 1H |

| Pyridine-H (position 5) | 6.5 - 6.7 | Doublet | 1H |

| Amine (-NH₂) | 1.5 - 2.5 (variable) | Broad Singlet | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C (position 6, C-O) | 162 - 165 |

| Pyridine-C (position 2, C-C) | 158 - 161 |

| Pyridine-C (position 4) | 138 - 141 |

| Pyridine-C (position 3) | 110 - 113 |

| Pyridine-C (position 5) | 105 - 108 |

| Methoxy (-OCH₃) | 52 - 55 |

| Methylene (-CH₂) | 45 - 48 |

Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not publicly available. The following table provides predicted characteristic IR absorption bands based on the functional groups present in (6-Methoxypyridin-2-yl)methanamine.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands for primary amine |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N, C=C Stretch (pyridine ring) | 1570 - 1610 and 1450 - 1500 | Strong to medium |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C-O Stretch (methoxy) | 1250 - 1300 (asymmetric) and 1000 - 1050 (symmetric) | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium to weak |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as (6-Methoxypyridin-2-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and its chemical stability. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or JEOL ECZ series, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization method.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements for elemental composition determination.

-

Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for a novel or uncharacterized compound.

The Rising Profile of (6-Methoxypyridin-2-yl)methanamine in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

Introduction

(6-Methoxypyridin-2-yl)methanamine, a substituted pyridine derivative, is emerging as a valuable building block in medicinal chemistry. Its unique structural features, combining a methoxy-substituted pyridine ring with a reactive primary amine, offer a versatile platform for the synthesis of novel therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the current and potential applications of (6-Methoxypyridin-2-yl)methanamine in drug discovery, with a focus on its role in the development of antimicrobial agents, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. This document is intended for researchers, scientists, and drug development professionals.

Antimicrobial Applications: A Promising Frontier

The pyridine scaffold is a well-established pharmacophore in a multitude of approved drugs, and its derivatives continue to be explored for new therapeutic applications. The incorporation of a methoxy group and an aminomethyl side chain, as seen in (6-Methoxypyridin-2-yl)methanamine, has been shown to be a fruitful strategy in the quest for novel antimicrobial agents.

Pyrazolo[1,5-a]pyrimidines as Potent Anti-mycobacterial Agents

A significant application of (6-Methoxypyridin-2-yl)methanamine is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] These compounds are reported to be potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of the bacterium.[1][2]

A series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their anti-mycobacterial activity. The structure-activity relationship (SAR) studies revealed that the 2-pyridylmethylamine moiety at the C-7 position is optimal for activity.[2] Specifically, the derivative incorporating (6-Methoxypyridin-2-yl)methanamine exhibited notable efficacy.

Quantitative Data: Anti-mycobacterial Activity

| Compound ID | Structure | MIC90 (μg/mL) vs. M. tb H37Rv |

| 48 | 3,5-diphenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine | Data not explicitly provided in abstract, but described as active. |

Experimental Protocol: Synthesis of 3,5-diphenyl-N-((6-methoxypyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 48)

A general synthetic approach to this class of compounds involves the reaction of a 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine intermediate with (6-methoxypyridin-2-yl)methanamine.

-

Step 1: Synthesis of the 7-chloropyrazolo[1,5-a]pyrimidine intermediate. This is typically achieved through the cyclization of a 5-aminopyrazole precursor with a β-ketoester, followed by chlorination.

-

Step 2: Nucleophilic Aromatic Substitution. The 7-chloro intermediate is then reacted with (6-methoxypyridin-2-yl)methanamine in a suitable solvent, often in the presence of a base, to yield the final product. For a similar reaction, a 90% yield was reported.[2]

Signaling Pathway: Inhibition of Mycobacterial ATP Synthase

The proposed mechanism of action for these pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of the mycobacterial F1Fo ATP synthase. This enzyme is crucial for generating ATP, the primary energy currency of the cell. By inhibiting this enzyme, the compounds effectively starve the bacteria of energy, leading to cell death.

Caption: Inhibition of mycobacterial ATP synthase by pyrazolopyrimidine derivatives.

Potential in Kinase Inhibition

Patents have been filed for kinase inhibitors, such as those targeting p38 MAP kinase and Syk kinase, that contain a methoxypyridine core.[3] These inhibitors are being investigated for the treatment of inflammatory diseases. The general structure often involves a heterocyclic core to which a substituted pyridine moiety is attached.

Logical Relationship: Kinase Inhibitor Design

The design of kinase inhibitors often follows a "hinge-binding" motif, where a heterocyclic portion of the inhibitor forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The rest of the molecule then occupies the hydrophobic pocket and the solvent-exposed region. The aminomethyl group of (6-methoxypyridin-2-yl)methanamine could serve as a key linker to the hinge-binding moiety or interact with other residues in the active site.

Caption: Role of the scaffold in kinase inhibitor design.

Exploration in GPCR Modulation

G-protein coupled receptors (GPCRs) represent a large and diverse family of drug targets. The pyridine nucleus is a known constituent of some GPCR modulators. While specific examples utilizing (6-methoxypyridin-2-yl)methanamine are not yet prevalent in the literature, the structural features suggest its potential for incorporation into novel GPCR ligands. For instance, patents for opioid receptor modulators describe compounds with related structural motifs.[4]

Experimental Workflow: Screening for GPCR Modulators

The discovery of new GPCR modulators typically involves a multi-step screening process.

Caption: A typical workflow for identifying GPCR modulators.

Conclusion and Future Perspectives

(6-Methoxypyridin-2-yl)methanamine is a promising and versatile building block for the synthesis of novel, biologically active compounds. Its demonstrated utility in the development of potent anti-mycobacterial agents highlights its immediate potential in addressing infectious diseases. Furthermore, the presence of the methoxypyridine motif in patented kinase inhibitors and the general applicability of pyridine scaffolds in GPCR modulation suggest that the exploration of (6-methoxypyridin-2-yl)methanamine derivatives in these areas is a worthwhile endeavor. Future research should focus on the synthesis and evaluation of diverse libraries of compounds derived from this scaffold to fully elucidate its potential in various therapeutic areas. Detailed in vivo studies and further elucidation of the mechanisms of action will be crucial in translating the initial promising results into clinically viable drug candidates.

References

- 1. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US7741356B2 - Compounds as opioid receptor modulators - Google Patents [patents.google.com]

The Ascendant Role of Substituted Methoxypyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry, continues to yield novel therapeutic candidates with a broad spectrum of biological activities. Among its numerous derivatives, substituted methoxypyridines have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, neuroprotection, and anti-infective research. The strategic placement of the methoxy group, along with other substituents, profoundly influences the physicochemical properties and biological activity of these molecules, enabling fine-tuning of their potency, selectivity, and pharmacokinetic profiles.

This technical guide provides an in-depth exploration of the biological activities of substituted methoxypyridine compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and application of this versatile chemical class.

Anticancer Activity of Substituted Methoxypyridines

Substituted methoxypyridines have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. The nature and position of substituents on the pyridine and adjacent aryl rings play a crucial role in determining their anticancer potency.

Quantitative Anticancer Activity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted methoxypyridine derivatives against several human cancer cell lines. This data highlights the structure-activity relationships (SAR) that govern their cytotoxic potential.

Table 1: Cytotoxic Activities of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [1]

| Compound | 4-Aryl Substituent | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | A-549 IC50 (µM) |

| 5a | Phenyl | >100 | >100 | >100 |

| 5b | 4-Chlorophenyl | 60.1 | 68.4 | 58.2 |

| 5c | 4-Bromophenyl | 55.3 | 62.1 | 53.9 |

| 5d | 4-Fluorophenyl | 70.2 | 78.5 | 68.7 |

| 5e | 4-Methoxyphenyl | 72.8 | 80.3 | 68.9 |

| 5f | 3,4-Dichlorophenyl | 45.6 | 52.3 | 41.2 |

| 5g | 3,4-Dimethoxyphenyl | 88.1 | 95.4 | 82.7 |

| 5h | 4-Bromo-3-methoxyphenyl | 50.2 | 58.9 | 48.1 |

| 5i | 3-Bromo-4-methoxyphenyl | 52.5 | 60.1 | 49.9 |

Table 2: Antiproliferative Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [2]

| Compound | 48h Treatment IC50 (µM) | 72h Treatment IC50 (µM) |

| 8e | 0.22 | 0.11 |

| 8n | 1.88 | 0.80 |

| Doxorubicin (Reference) | 1.93 | Not Reported |

| Sorafenib (Reference) | 4.50 | Not Reported |

Kinase Inhibitory Activity

A significant mechanism through which substituted methoxypyridines exert their anticancer effects is the inhibition of key protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/mTOR pathway is a prominent target for this class of compounds.

Quantitative Kinase Inhibition Data

The following table presents the IC50 values of sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors.

Table 3: PI3Kα and mTOR Kinase Inhibitory Activity of a Sulfonamide Methoxypyridine Derivative [3][4]

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 22c | 0.22 | 23 |

Neuroprotective and Other Biological Activities

Beyond their anticancer properties, substituted methoxypyridines have been investigated for a range of other biological activities, including neuroprotection and antimicrobial effects.

Nicotinic Acetylcholine Receptor Binding

Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have been synthesized and evaluated for their binding affinity to neuronal nicotinic acetylcholine receptors, demonstrating the potential of this scaffold in neuroscience drug discovery. The binding affinities (Ki) for these analogs ranged from 0.15 to over 9000 nM.[5]

Neuroprotective Effects

Certain hydroxypyridine compounds, structurally related to methoxypyridines, have shown promise in protecting brain cells from ischemic damage in both in vitro and in vivo models.[6][7] These compounds have been associated with antioxidant activity and the ability to target pathways of necrotic and apoptotic cell death.[6][7]

Mechanisms of Action: Signaling Pathways

The biological activities of substituted methoxypyridines are often attributed to their modulation of critical intracellular signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[3][4] The inhibition of this pathway by these compounds leads to cell cycle arrest and apoptosis.[3][4]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted methoxypyridine compounds.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. While less explored for methoxypyridine compounds specifically, targeting this pathway is a key strategy in cancer therapy, and some pyridine derivatives have shown activity against components of this pathway.

Caption: Overview of the MAPK signaling pathway, a potential target for anticancer pyridine derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds. The following sections provide methodologies for key assays cited in the literature for substituted methoxypyridine compounds.

Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

A general and efficient method for the synthesis of this class of compounds involves a multi-step process culminating in a condensation reaction.

-

Chalcone Synthesis: An appropriate substituted benzaldehyde is reacted with 1-(2,5-dichlorothiophen-3-yl)ethan-1-one in the presence of a base, such as sodium hydroxide, in a solvent like ethanol to yield the corresponding chalcone precursor.

-

Pyridine Ring Formation: The synthesized chalcone is then reacted with malononitrile and ammonium acetate in the presence of a catalyst, such as piperidine, in a suitable solvent like ethanol. The reaction mixture is refluxed for several hours.

-

Purification: After cooling, the resulting solid is filtered, washed, and purified by recrystallization or column chromatography to yield the final 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile derivative.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of the substituted methoxypyridine compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Caption: Experimental workflow for the MTT cytotoxicity assay.

PI3K/mTOR Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of compounds on the enzymatic activity of purified kinases.

-

Assay Preparation: The assay is typically performed in a 96- or 384-well plate format. The reaction buffer contains ATP and the specific substrate for the kinase (e.g., a synthetic peptide or protein).

-

Compound Addition: Add the substituted methoxypyridine compounds at various concentrations to the wells.

-

Kinase Reaction Initiation: Add the purified PI3K or mTOR enzyme to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration.

-

Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity. For example, the ADP-Glo™ Kinase Assay measures ADP production.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Modulation

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the assessment of the phosphorylation status of key signaling proteins.

-

Cell Treatment and Lysis: Treat cells with the methoxypyridine compound for a specified time. Then, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on pathway activation.

Conclusion

Substituted methoxypyridine compounds represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and other diseases, coupled with their synthetic tractability, makes them an attractive area for continued research and development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of molecules. Future investigations focusing on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds will be critical in translating the potential of substituted methoxypyridines into clinical realities.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. benchchem.com [benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

The Versatile Building Block: (6-Methoxypyridin-2-yl)methanamine in the Synthesis of Novel Heterocycles

(6-Methoxypyridin-2-yl)methanamine , a substituted pyridine derivative, has emerged as a valuable and versatile building block for the construction of a diverse array of novel nitrogen-containing heterocycles. Its unique structural features, comprising a reactive primary amine tethered to a methoxy-substituted pyridine ring, offer a gateway to a multitude of cyclization strategies, yielding compounds with significant potential in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of (6-Methoxypyridin-2-yl)methanamine in the generation of innovative heterocyclic scaffolds.

Core Properties and Synthesis

(6-Methoxypyridin-2-yl)methanamine is a solid at room temperature with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol .[1][2] Its synthesis is typically achieved through the reduction of 6-methoxypyridine-2-carbonitrile.

Table 1: Physicochemical Properties of (6-Methoxypyridin-2-yl)methanamine

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES | COC1=CC=CC(CN)=N1 | [2] |

| InChI Key | NCLKQBYCORYBBG-UHFFFAOYSA-N | [2] |

Reactivity and Application in Heterocyclic Synthesis

The synthetic utility of (6-Methoxypyridin-2-yl)methanamine stems from the nucleophilic nature of its primary amino group and the specific electronic properties imparted by the methoxy-substituted pyridine ring. This combination allows it to participate in a variety of cyclization and condensation reactions to form fused and non-fused heterocyclic systems.

Synthesis of Dihydropyrimidines via the Biginelli Reaction

One of the prominent applications of (6-Methoxypyridin-2-yl)methanamine is in the synthesis of dihydropyrimidines through the Biginelli reaction. This one-pot multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea derivative.[1] In this context, (6-Methoxypyridin-2-yl)methanamine can act as the amine component, leading to the formation of N-substituted dihydropyrimidines.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative

A typical procedure involves the reaction of (6-Methoxypyridin-2-yl)methanamine with an appropriate aldehyde and a β-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a catalyst.[1]

-

Step 1: Catalyst Selection and Reaction Setup. A variety of catalysts can be employed, including Brønsted or Lewis acids. The reaction is typically carried out in a suitable solvent like ethanol or under solvent-free conditions.

-

Step 2: Reaction Execution. Equimolar amounts of (6-Methoxypyridin-2-yl)methanamine, the aldehyde, and the β-dicarbonyl compound are mixed with a catalytic amount of the chosen catalyst. The mixture is then heated, often under reflux or microwave irradiation, for a period ranging from a few hours to a full day.

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization or column chromatography.

Table 2: Representative Yields for Biginelli Reaction

| Aldehyde | β-Dicarbonyl Compound | Catalyst | Yield (%) |

| Benzaldehyde | Ethyl acetoacetate | p-Toluenesulfonic acid | 75 |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ytterbium(III) triflate | 82 |

| 2-Naphthaldehyde | Acetylacetone | Copper(II) triflate | 68 |

Note: The yields presented are hypothetical and representative of typical Biginelli reactions. Specific yields for reactions involving (6-Methoxypyridin-2-yl)methanamine would require experimental data from dedicated studies.

Potential for Further Heterocycle Synthesis

Beyond dihydropyrimidines, the reactivity of (6-Methoxypyridin-2-yl)methanamine opens doors to the synthesis of other important heterocyclic scaffolds.

-

Quinazolines and Pyridopyrimidines: Condensation reactions with ortho-aminoaryl or ortho-aminopyridyl ketones or esters could lead to the formation of fused heterocyclic systems like quinazolines and pyridopyrimidines.[3][4][5][6]

-

Benzodiazepines: Reaction with 2-aminobenzophenones could potentially yield benzodiazepine derivatives, a class of compounds with significant pharmacological activity.[7][8]

-

Multicomponent Reactions: Its participation in other multicomponent reactions could provide rapid access to complex and diverse molecular architectures.

Biological Significance and Signaling Pathways

While specific biological data for heterocycles derived directly from (6-Methoxypyridin-2-yl)methanamine is an area of active research, the resulting heterocyclic scaffolds are known to interact with a variety of biological targets. For instance, dihydropyrimidine derivatives have been investigated for their roles as calcium channel blockers, antiviral agents, and anticancer agents. The signaling pathways affected would be dependent on the specific molecular target of the synthesized compound.

Conclusion

(6-Methoxypyridin-2-yl)methanamine stands as a promising and under-explored building block in the realm of heterocyclic synthesis. Its inherent reactivity and structural features provide a facile entry into diverse and medicinally relevant chemical scaffolds. The exploration of its full synthetic potential through various cyclization strategies, particularly in the context of multicomponent reactions, is anticipated to yield a new generation of novel heterocycles with a wide spectrum of biological activities, thus contributing significantly to the advancement of drug discovery and development. Further research is warranted to fully elucidate the scope of its applications and the pharmacological profiles of the resulting compounds.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]

- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]

- 8. US10774083B2 - Heterocyclic amide compound - Google Patents [patents.google.com]

A Technical Guide to the Discovery and Synthesis of Novel Pyridylmethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a vast number of therapeutic agents due to its ability to form hydrogen bonds, its aromatic nature, and its capacity for diverse chemical modifications.[1][2][3] Among the myriad of pyridine-containing compounds, pyridylmethanamine derivatives have emerged as a particularly versatile class, demonstrating a wide spectrum of biological activities. These compounds form the core of drugs targeting a range of diseases, from infectious diseases like tuberculosis to cancers such as acute myeloid leukemia (AML) and inflammatory conditions.[1][4][5]

This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridylmethanamine derivatives. It details common synthetic protocols, summarizes structure-activity relationship (SAR) data, and visualizes key experimental workflows and biological signaling pathways to aid researchers in the design and development of new therapeutic agents.

Synthesis Strategies and Experimental Protocols

The synthesis of pyridylmethanamine derivatives can be achieved through various established and modern chemical methodologies. Common strategies include reductive amination of pyridine aldehydes, nucleophilic substitution, and multi-component reactions.[6][7][8]

Experimental Protocol 1: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives

This protocol outlines an efficient, one-pot synthesis of fused pyridine derivatives, which can be precursors to or structurally related to pyridylmethanamine compounds. The method offers high yields and operational simplicity.[9]

Materials:

-

Appropriate aldehyde (e.g., Benzaldehyde)

-

Acyl acetonitrile (e.g., Benzoylacetonitrile)

-

Electron-rich amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine)

-

Ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br)

-

Ethanol

-

Dry 50 mL flask and standard glassware

Procedure:

-

Charge a dry 50 mL flask with the aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino heterocycle (1 mmol), and [bmim]Br (2 mL).[9]

-

Stir the reaction mixture at 80°C for 4 to 7 hours.[9]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[9]

-

Upon completion, add 50 mL of water to the flask to precipitate the solid product.[9]

-

Collect the solid by filtration and wash thoroughly with water.[9]

-

Purify the crude product by recrystallization from ethanol to yield the final fused pyridine derivative.[9]

Experimental Protocol 2: Synthesis via Grignard Reaction and Reduction

This protocol describes a classic method for synthesizing chlorophenyl-(pyridinyl)-methylamine derivatives.[6]

Materials:

-

Pyridine carboxaldehyde

-

Chlorophenyl magnesium bromide

-

Dry Tetrahydrofuran (THF)

-

Chromium trioxide

-

Acetic acid

-

Hydroxylamine hydrochloride

-

Zinc powder

Procedure:

-

Methanol Derivative Synthesis: Perform a nucleophilic addition of chlorophenyl magnesium bromide to pyridine carboxaldehyde in dry THF using a standard Grignard protocol to yield the corresponding chlorophenyl-(pyridinyl)-methanol derivative.[6]

-

Oxidation to Methanone: Oxidize the resulting methanol derivative using chromium trioxide in acetic acid to obtain the chlorophenyl-(pyridinyl)-methanone.[6]

-

Oxime Formation: React the methanone derivative with hydroxylamine hydrochloride to afford the chlorophenyl-(pyridinyl)-methanone oxime.[6]

-

Reduction to Amine: Reduce the oxime derivative using zinc powder in acetic acid to synthesize the final chlorophenyl-(pyridinyl)-methylamine hydrochloride salt.[6]

General Synthesis and Discovery Workflow

The overall process from initial concept to a purified, tested compound follows a structured workflow.

Data Presentation: Quantitative Analysis

The biological activity of newly synthesized compounds is quantified to establish structure-activity relationships (SAR), guiding the design of more potent and selective molecules.

Table 1: Antitubercular Activity of Pyridine-2-methylamine Derivatives

These derivatives were evaluated for their activity against the Mtb strain H37Rv using a microplate Alamar Blue assay (MABA).[4] The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits 90% of bacterial growth.[4]

| Compound | R¹ Substituent | MIC (µg/mL) | cLogP |

| 16 | 4,4-dimethyl-1,4-azasilyl | 0.5 | 4.98 |

| 17 | 4,4-dimethylpiperidinyl | 64 | 5.37 |

| 20 | 4,4-dimethyl-1,4-azasilyl | 0.5 | 5.48 |

| 21 | 4,4-dimethylpiperidinyl | >64 | 5.87 |

| 62 | (Optimized Structure) | 0.016 | - |

| Data sourced from NIH study on MmpL3 inhibitors.[4] |

The data clearly indicates that the 4,4-dimethyl-1,4-azasilyl substituent significantly improves antitubercular activity compared to the 4,4-dimethylpiperidinyl group.[4] Compound 62 emerged as a highly potent derivative from this study.[4]

Table 2: Antifungal Activity of Pyridine Carboxamide Derivatives

Novel pyridine carboxamides were tested for their in vivo antifungal activity against Botrytis cinerea.

| Compound | Substituent (R) | In vivo Antifungal Activity (%) |

| 3a | H | 45.3 |

| 3b | 4-CH₃ | 51.7 |

| 3f | 2-Cl | 73.2 |

| 3m | 6-CF₃ | 65.4 |

| Thifluzamide | (Reference) | 75.8 |

| Data adapted from a study on potential succinate dehydrogenase inhibitors.[10] |

Compound 3f , featuring a 2-chloro substituent, demonstrated significant in vivo antifungal activity, comparable to the commercial fungicide thifluzamide.[10]

Table 3: Cholinesterase Inhibitory Activity of Pyridine Derivatives

A series of pyridine derivatives with carbamic functions were evaluated as inhibitors of human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), key enzymes in Alzheimer's disease pathology.[11]

| Compound | Function | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) |

| 8 | Carbamate | 0.153 | 1.54 |

| 9 | Carbamate | 0.321 | 1.89 |

| 11 | Carbamate | 2.15 | 0.828 |

| Data sourced from a study on novel cholinesterase inhibitors.[11] |

The results highlight compound 8 as a potent hAChE inhibitor and compound 11 as the most potent hBChE inhibitor in this series.[11]

Signaling Pathways and Therapeutic Targets

Pyridylmethanamine derivatives modulate a variety of signaling pathways, making them attractive candidates for diverse therapeutic areas.

MmpL3 Inhibition for Tuberculosis Treatment

MmpL3 (Mycobacterial membrane protein Large 3) is an essential transporter in Mycobacterium tuberculosis (M.tb), making it a prime target for new anti-TB agents.[4] Pyridine-2-methylamine derivatives have been identified as potent MmpL3 inhibitors.[4]

Molecular docking studies have shown that these derivatives bind effectively to the active pocket of MmpL3, disrupting the transport of trehalose monomycolate (TMM), a crucial component for the synthesis of the mycolic acid layer of the bacterial cell wall.[4] This disruption leads to a loss of cell wall integrity and ultimately bacterial death.[4]

FLT3 Kinase Inhibition for Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine receptor kinase 3 (FLT3) are common in AML patients and represent a key therapeutic target.[5] Pyridine derivatives bearing a 1,2,3-triazole moiety have been developed as potent FLT3 inhibitors.[5]

These compounds inhibit the autophosphorylation of the FLT3 receptor, which in turn downregulates the phosphorylation of downstream signaling proteins like STAT5.[5] This action blocks proliferation signals, leading to cell cycle arrest and apoptosis in leukemia cells.[5]

Other Notable Targets

-

Histamine H1 Receptor: 4-Chlorophenyl-2-pyridinylmethanol derivatives are the core of antihistamines like Carbinoxamine and Bepotastine, acting as H1 receptor antagonists.[12]

-

TRPV3 Channels: (Pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for treating pain and inflammation.[13]

-

Lysyl Oxidase-Like 2 (LOXL2): 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives are irreversible inhibitors of LOXL2, an enzyme implicated in fibrosis.[14]

Conclusion

Pyridylmethanamine derivatives represent a privileged and highly adaptable chemical scaffold in modern drug discovery. Their synthetic tractability allows for the creation of large compound libraries, while their diverse biological activities have led to the development of potent inhibitors and modulators for a wide range of therapeutic targets. The structure-activity relationship data clearly demonstrates that small modifications to the peripheral substituents can lead to significant changes in potency and selectivity. Future research will undoubtedly continue to expand the therapeutic applications of this versatile compound class, leveraging detailed pathway analysis and optimized synthetic strategies to address unmet medical needs.

References

- 1. Pyridin-3-ylmethanamine Hydrochloride | 84359-15-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]

- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Reactions of (6-Methoxypyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methoxypyridin-2-yl)methanamine is a versatile bifunctional molecule incorporating a pyridine ring, a methoxy group, and a primary aminomethyl substituent. This unique combination of features makes it a valuable building block in medicinal chemistry and materials science, offering multiple sites for chemical modification. This technical guide provides a comprehensive overview of the synthesis and key exploratory reactions of (6-Methoxypyridin-2-yl)methanamine, including N-acylation, N-alkylation, reductive amination, Schiff base formation, and cyclization reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.

Synthesis of (6-Methoxypyridin-2-yl)methanamine

The preparation of (6-Methoxypyridin-2-yl)methanamine can be achieved through a multi-step synthesis starting from 2-amino-6-chloropyridine. The key steps involve the introduction of the methoxy group, conversion to the corresponding nitrile, and subsequent reduction to the primary amine.

Synthetic Pathway

A plausible and efficient synthetic route is outlined below. This pathway involves well-established chemical transformations, ensuring reproducibility and scalability.

Caption: Proposed synthetic pathway for (6-Methoxypyridin-2-yl)methanamine.

Experimental Protocols

Step 1 & 2: Synthesis of 2-Amino-6-methoxy-3-nitropyridine

This procedure is adapted from the process for producing 2,3-diamino-6-methoxypyridine.[1]

-

To a solution of 2-amino-6-chloro-3-nitropyridine (1.0 eq) in methanol, add sodium methoxide (1.1 eq) at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and filter the resulting precipitate.

-

Wash the solid with water and dry under vacuum to yield 2-amino-6-methoxy-3-nitropyridine.

Step 3: Synthesis of 2-Cyano-6-methoxypyridine (via Sandmeyer Reaction)

A general Sandmeyer reaction protocol is adapted for this transformation.

-

Suspend 2-amino-6-methoxy-3-nitropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

-

Heat the reaction mixture to 50-60 °C for 1 hour.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-cyano-6-methoxypyridine.

Step 4: Synthesis of (6-Methoxypyridin-2-yl)methanamine (Reduction of Nitrile)

A standard lithium aluminum hydride reduction protocol is provided.

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add a solution of 2-cyano-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (6-Methoxypyridin-2-yl)methanamine.

Exploratory Reactions

The primary amine functionality of (6-Methoxypyridin-2-yl)methanamine is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

N-Acylation

N-acylation is a fundamental reaction to introduce an acyl group onto the nitrogen atom, typically forming an amide. This reaction is often used to modify the electronic and steric properties of the amine.

Caption: N-Acylation of (6-Methoxypyridin-2-yl)methanamine.

Experimental Protocol (Hypothetical):

-

Dissolve (6-Methoxypyridin-2-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Reactant | Reagent | Product | Yield (%) |

| (6-Methoxypyridin-2-yl)methanamine | Acetic Anhydride | N-((6-Methoxypyridin-2-yl)methyl)acetamide | >90 (Expected) |

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom, leading to the formation of secondary or tertiary amines. This modification is crucial for modulating properties such as basicity, lipophilicity, and biological activity.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of (6-Methoxypyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of (6-methoxypyridin-2-yl)methanamine, a key intermediate in the synthesis of various biologically active compounds. The modification of the primary amine through N-alkylation is a critical step in establishing structure-activity relationships (SAR) and optimizing the pharmacokinetic profiles of potential drug candidates. Two robust and widely applicable methods are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination.

Key Synthetic Strategies

The choice of N-alkylation strategy is contingent on the nature of the alkyl group to be introduced, the desired selectivity, and the overall synthetic scheme.

-

Direct N-Alkylation: This classic SN2 reaction involves the direct coupling of (6-methoxypyridin-2-yl)methanamine with an alkyl halide in the presence of a base. While straightforward, this method may require careful optimization to avoid over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium salts.[1]

-

Reductive Amination: This versatile one-pot, two-step procedure involves the initial formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by an in-situ reduction to the desired secondary amine.[1][2] This method is often favored for its high selectivity, milder reaction conditions, and broad substrate scope, which minimizes the risk of over-alkylation.[1]

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of (6-methoxypyridin-2-yl)methanamine.

| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination |

| Starting Materials | (6-Methoxypyridin-2-yl)methanamine, Alkyl Halide (R-X) | (6-Methoxypyridin-2-yl)methanamine, Aldehyde (R'CHO) or Ketone (R'R''CO) |

| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃, NaH) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄) |

| Typical Solvents | DMF, Acetonitrile, THF | Dichloromethane (DCM), Dichloroethane (DCE), Methanol |

| Reaction Temperature | Room Temperature to 80 °C | 0 °C to Room Temperature |

| Reaction Time | 4 - 24 hours | 2 - 16 hours |

| Key Advantages | Simple procedure, readily available reagents. | High selectivity for mono-alkylation, mild conditions, broad substrate scope.[1] |

| Potential Drawbacks | Risk of over-alkylation, may require harsher conditions.[1] | Requires a suitable carbonyl compound, reducing agents can be moisture-sensitive. |

| Expected Yield | 75-85% (dependent on substrate and conditions)[3] | Generally good to excellent yields. |

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of (6-methoxypyridin-2-yl)methanamine using an alkyl halide and a carbonate base.

Materials:

-

(6-Methoxypyridin-2-yl)methanamine

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0 - 1.2 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask, add (6-methoxypyridin-2-yl)methanamine (1.0 eq) and anhydrous DMF or acetonitrile to achieve a concentration of 0.1-0.2 M.

-

Add the base (K₂CO₃, 2.0-3.0 eq) to the solution.[1]

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.[1]

-

Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

If DMF was used, dilute the filtrate with ethyl acetate and wash with water and brine to remove the DMF.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

Method 2: Reductive Amination

This protocol details the N-alkylation of (6-methoxypyridin-2-yl)methanamine with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

-

(6-Methoxypyridin-2-yl)methanamine

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

Procedure:

-

To a stirred solution of (6-methoxypyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).[1]

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[1]

-

Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.[1]

-

Continue stirring at room temperature for 2-16 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Visualizations

Workflow for Direct N-Alkylation

Caption: Workflow for the direct N-alkylation of (6-Methoxypyridin-2-yl)methanamine.

Workflow for Reductive Amination

References

Application of (6-Methoxypyridin-2-yl)methanamine in the Synthesis of Kinase Inhibitors: A Detailed Guide

(6-Methoxypyridin-2-yl)methanamine is a key building block in the synthesis of a variety of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) signaling pathway. Its unique structure, featuring a pyridine ring with a methoxy group and a methylamine substituent, allows for versatile chemical modifications to achieve high potency and selectivity against specific kinase isoforms. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this valuable synthetic intermediate.

Introduction to Kinase Inhibition and the PI3K Pathway

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently overactivated in various human cancers, making it a prime target for therapeutic intervention. Inhibitors that target specific isoforms of PI3K, such as PI3Kβ, have shown promise in preclinical and clinical studies.

The (6-methoxypyridin-2-yl)methanamine moiety is a critical component in the design of potent and selective PI3K inhibitors. For instance, it is a key structural feature of GSK2636771, a highly selective inhibitor of PI3Kβ. The methoxypyridine portion of the molecule can engage in key interactions within the ATP-binding pocket of the kinase, while the methylamine group provides a point for further chemical elaboration to fine-tune the inhibitor's properties.

Quantitative Data: Inhibitory Activity of Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors whose structures suggest the potential use of (6-methoxypyridin-2-yl)methanamine or its close derivatives in their synthesis.